molecular formula C14H15BF3NO2 B1312218 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile CAS No. 479411-95-5

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B1312218
CAS No.: 479411-95-5
M. Wt: 297.08 g/mol
InChI Key: PDRFNTUDMWZDSL-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile is a chemical compound that features a boronic ester group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile typically involves the reaction of 5-(trifluoromethyl)benzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF). The reaction proceeds through a palladium-catalyzed borylation process, resulting in the formation of the desired boronic ester .

Chemical Reactions Analysis

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile exerts its effects is primarily through its reactivity as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The trifluoromethyl group and nitrile group can also influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar compounds to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile include other boronic esters and trifluoromethyl-substituted benzonitriles. For example:

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-(Trifluoromethyl)benzonitrile: A compound with a similar trifluoromethyl and nitrile substitution pattern but lacking the boronic ester group.

The uniqueness of this compound lies in its combination of functional groups, which allows for versatile reactivity and applications in various fields of research .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-6-9(8-19)5-10(7-11)14(16,17)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRFNTUDMWZDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458861
Record name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479411-95-5
Record name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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